

Spectroscopic Profile of (4-Bromo-3-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Bromo-3-methylphenyl)methanol
Cat. No.:	B136240

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(4-Bromo-3-methylphenyl)methanol**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

(4-Bromo-3-methylphenyl)methanol (C_8H_9BrO , Molar Mass: 201.06 g/mol) is a substituted benzyl alcohol derivative.^[1] Understanding its spectroscopic properties is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide presents a detailed compilation of its spectral data, experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Spectroscopic Data

The spectroscopic data for **(4-Bromo-3-methylphenyl)methanol** has been compiled and organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.39	d	8.2	1H	Ar-H
7.21	s	-	1H	Ar-H
7.08	d	8.2	1H	Ar-H
4.58	s	-	2H	-CH ₂ OH
2.37	s	-	3H	-CH ₃
1.75	s	-	1H	-OH

¹³C NMR (Carbon-13 NMR):

Note: Experimental ¹³C NMR data for **(4-Bromo-3-methylphenyl)methanol** is not readily available in the searched public domain resources. The following are predicted chemical shifts based on computational models and analysis of similar structures.

Chemical Shift (δ) ppm	Assignment
~140	C-Ar (quaternary)
~138	C-Ar (quaternary)
~131	CH-Ar
~129	CH-Ar
~127	CH-Ar
~123	C-Br (quaternary)
~64	-CH ₂ OH
~23	-CH ₃

Infrared (IR) Spectroscopy

Note: A specific experimental IR spectrum for **(4-Bromo-3-methylphenyl)methanol** was not found in the available resources. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3550-3200	Strong, Broad	O-H	Stretching
3100-3000	Medium	C-H (Aromatic)	Stretching
2975-2850	Medium	C-H (Alkyl)	Stretching
1600-1450	Medium-Weak	C=C (Aromatic)	Stretching
1260-1000	Strong	C-O	Stretching
850-550	Medium-Strong	C-Br	Stretching

Mass Spectrometry (MS)

The predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of **(4-Bromo-3-methylphenyl)methanol**.^[2]

Adduct	Predicted m/z
[M+H] ⁺	200.99095
[M+Na] ⁺	222.97289
[M-H] ⁻	198.97639
[M] ⁺	199.98312

Fragmentation Pattern: Upon electron ionization, **(4-Bromo-3-methylphenyl)methanol** is expected to undergo fragmentation. Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **(4-Bromo-3-methylphenyl)methanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.
- Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

^1H and ^{13}C NMR Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Chloroform-d (CDCl_3) is a common choice, with the residual solvent peak at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR used as an internal reference.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled experiment.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **(4-Bromo-3-methylphenyl)methanol** sample directly onto the ATR crystal.
- Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

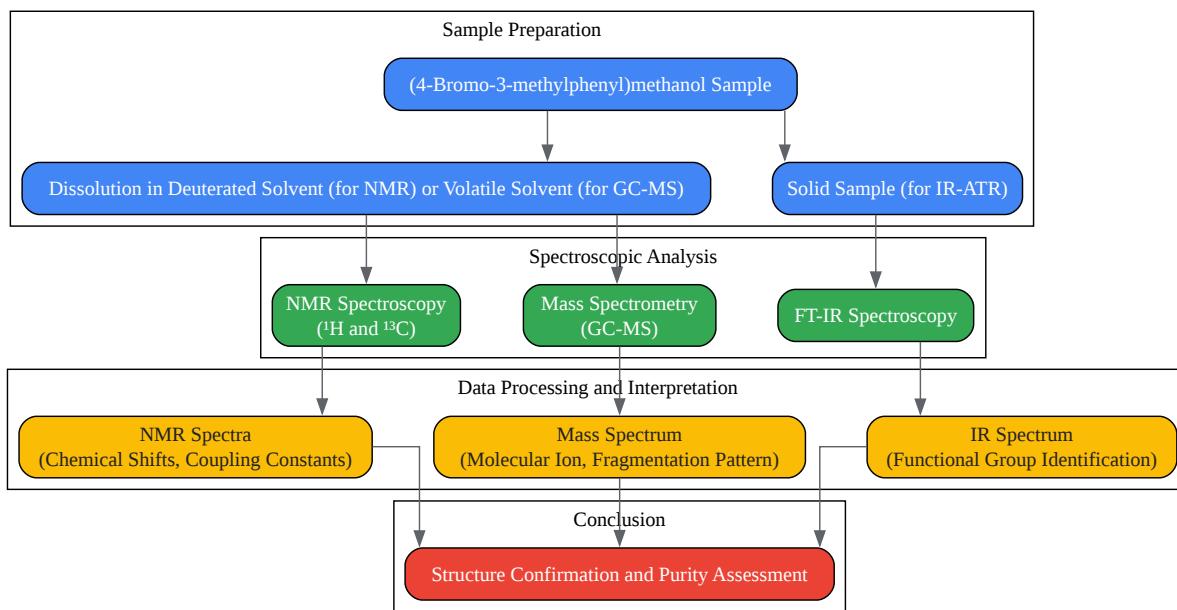
Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

- Dissolve a small amount of **(4-Bromo-3-methylphenyl)methanol** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).


- Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet.

GC-MS Parameters:

- GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: 250-280 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) to ensure elution of the compound.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(4-Bromo-3-methylphenyl)methanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **(4-Bromo-3-methylphenyl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (4-bromo-3-methylphenyl)methanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of (4-Bromo-3-methylphenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136240#spectroscopic-data-of-4-bromo-3-methylphenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com